Salicyl-AMS

Descripción general

Descripción

Métodos De Preparación

La síntesis de Salicyl-AMS implica un proceso de varios pasos que comienza con la adenosina 2',3'-acetónido disponible comercialmente. La síntesis avanza a través de tres pasos principales seguidos de un proceso de formación de sales de dos pasos para producir this compound como su sal de sodio . El rendimiento total de esta síntesis es aproximadamente del 11,6% . La ruta sintética incluye los siguientes pasos:

- Protección de la adenosina con acetónido.

- Acoplamiento con un derivado del ácido salicílico.

- Desprotección y purificación.

- Formación de la sal de sodio.

Análisis De Reacciones Químicas

Salicyl-AMS experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antibacterial Activity Against Mycobacterium tuberculosis

- Salicyl-AMS has demonstrated significant antibacterial activity against M. tuberculosis, particularly under iron-limited conditions. In vitro studies have shown that this compound inhibits the growth of M. tuberculosis with nanomolar affinity, making it a promising candidate for further development as an antituberculosis drug .

-

Mechanism of Action

- The compound functions as a tight-binding inhibitor of MbtA, with kinetic analyses revealing its ability to inhibit the enzyme effectively. Studies have reported values in the low nanomolar range, indicating strong binding affinity . This inhibition leads to reduced mycobactin production, which is critical for M. tuberculosis iron uptake.

-

Structure-Activity Relationship Studies

- Extensive structure-activity relationship (SAR) studies have been conducted to optimize this compound and develop analogues with improved pharmacological properties. These studies focus on modifying various functional groups to enhance potency and reduce toxicity . For example, recent research has synthesized new analogues that retain high inhibitory activity against MbtA while improving their safety profiles in vivo .

-

In Vivo Efficacy

- In animal models, particularly mice, this compound has shown promising results in reducing M. tuberculosis load in lung tissues when administered at specific dosages (5.6 or 16.7 mg/kg). However, higher doses have been associated with toxicity, necessitating further optimization to enhance therapeutic efficacy without adverse effects .

Kinetic Parameters of this compound

| Parameter | Value | Notes |

|---|---|---|

| ~10 nM | For MbtA inhibition | |

| (ATP) | 1 mM | Saturating conditions used |

| (salicylic acid) | 300 µM | Important for enzymatic activity |

Summary of In Vivo Studies

| Study Reference | Dosage (mg/kg) | Result |

|---|---|---|

| Lun et al., 2013 | 5.6 | Significant bacterial load reduction |

| Lun et al., 2013 | 16.7 | Efficacy observed but toxicity noted |

Mecanismo De Acción

Salicyl-AMS ejerce sus efectos imitando un intermedio de reacción estrechamente unido, salicil-AMP, e inhibiendo potentemente la actividad bioquímica de MbtA, una enzima involucrada en la biosíntesis de sideróforos . Esta inhibición interrumpe el proceso de adquisición de hierro en las bacterias, lo que lleva a una reducción del crecimiento bacteriano y la virulencia .

Comparación Con Compuestos Similares

Salicyl-AMS es único en comparación con otros compuestos similares debido a su inhibición específica de las enzimas de adenilación del salicilato. Los compuestos similares incluyen:

Derivados de adenosina: Estos compuestos comparten similitudes estructurales pero pueden no tener la misma potencia inhibitoria.

Derivados del ácido salicílico: Estos compuestos tienen grupos funcionales similares pero diferentes actividades biológicas.

Otros inhibidores basados en sulfonamida: Estos compuestos pueden inhibir diferentes enzimas o vías .

This compound destaca por su alta especificidad y potencia en la inhibición de la biosíntesis de sideróforos bacterianos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is an innovative compound recognized for its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis (Mtb). This compound functions primarily as an inhibitor of the salicylic acid adenylation enzyme MbtA, which plays a crucial role in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by pathogenic mycobacteria. The inhibition of MbtA disrupts the bacteria's ability to thrive in iron-limited environments, making this compound a promising candidate for tuberculosis treatment.

This compound mimics a tightly-bound reaction intermediate, salicyl-AMP, effectively inhibiting the biochemical activity of MbtA. This inhibition leads to reduced production of mycobactin and subsequently hampers the growth of M. tuberculosis in cell culture and animal models.

Kinetic Studies

Recent kinetic analyses have provided insights into the binding affinity and inhibition mechanism of this compound:

- Inhibition Constant () : this compound exhibits a low value, indicating high potency as a tight-binding inhibitor against MbtA from M. tuberculosis .

- Biochemical Parameters : Studies have detailed parameters such as and , which are essential for understanding the enzyme kinetics involved in MbtA inhibition .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antibacterial activity under iron-limited conditions:

- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis has been established, showcasing its effectiveness in inhibiting bacterial growth in laboratory settings .

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces bacterial load in the lungs of mice infected with M. tuberculosis. However, toxicity was observed at higher doses, indicating a need for further optimization .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to explore modifications to this compound that could enhance its efficacy and reduce toxicity:

| Analog | (nM) | Efficacy | Toxicity |

|---|---|---|---|

| This compound | 5.2 | High inhibition | Moderate at high doses |

| Analog 1 | 8.7 | Moderate inhibition | Low |

| Analog 2 | 4.1 | Very high inhibition | Moderate |

These findings underscore the importance of chemical modifications in developing more effective derivatives of this compound .

Case Study 1: Efficacy in Mouse Models

In a controlled study, mice were administered varying doses of this compound. Results indicated that:

- Doses of 5.6 mg/kg resulted in a significant reduction in lung bacterial counts.

- Doses exceeding 16.7 mg/kg led to observable toxicity, limiting further dose escalation .

Case Study 2: Comparative Analysis with Other Antibiotics

This compound was compared with traditional antibiotics used against M. tuberculosis. The comparative analysis highlighted:

Propiedades

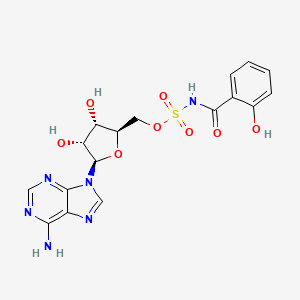

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABYITLYKSVAAD-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345783 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863238-55-5 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.